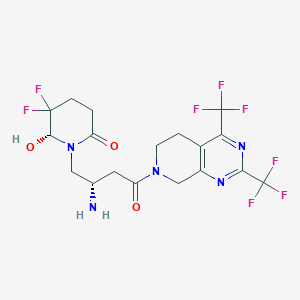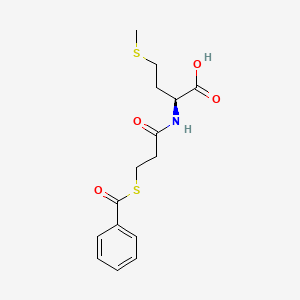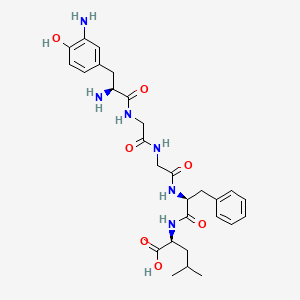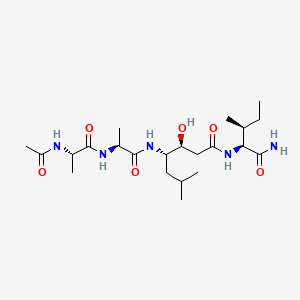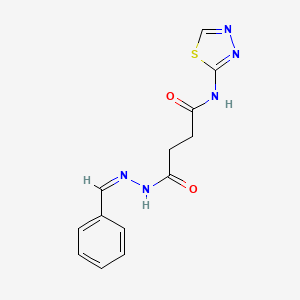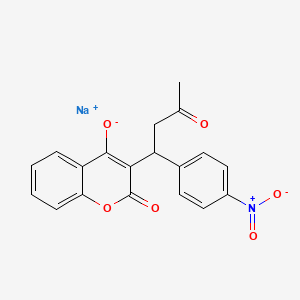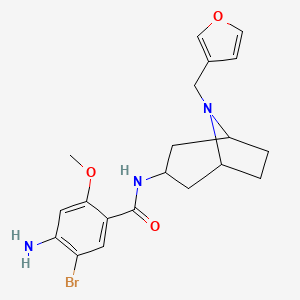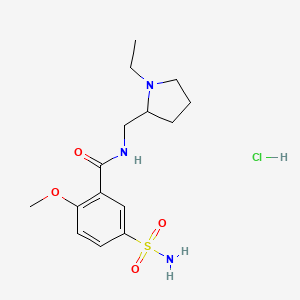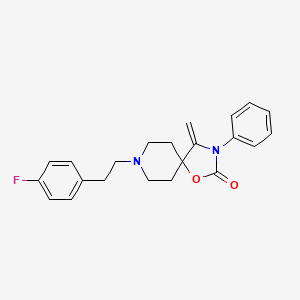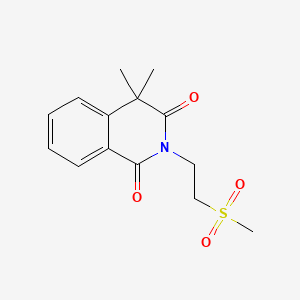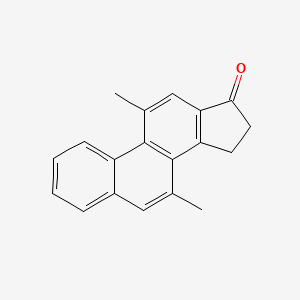
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. This compound is known for its unique structural features, which include a cyclopenta-fused phenanthrene core with methyl substitutions at positions 7 and 11. It has been studied for its potential carcinogenic properties and its interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one can be achieved through multi-stage synthesis starting from a correctly substituted naphthalene. One common method involves the reduction of the diethyl phosphate of its readily available 11-hydroxy-derivative using sodium and liquid ammonia . Another route involves starting from testosterone and employing a series of reactions to introduce the necessary substitutions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential carcinogenicity. the synthetic routes mentioned above can be scaled up for larger production if needed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation can be employed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of carcinogenesis and the interactions of polycyclic aromatic hydrocarbons with DNA . Additionally, it serves as a model compound for studying the effects of structural modifications on the biological activity of polycyclic aromatic compounds .
Mecanismo De Acción
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound to reactive intermediates, which then bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
- 15,16-Dihydro-1-methylcyclopenta(a)phenanthren-17-one
- 11,12-Dimethylcyclopenta(a)phenanthren-17-one
- 11-Methoxycyclopenta(a)phenanthren-17-one
- 11-Ethylcyclopenta(a)phenanthren-17-one
Comparison: 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is unique due to its specific methyl substitutions at positions 7 and 11, which significantly influence its biological activity and carcinogenic potential. Compared to its analogs, this compound exhibits greater carcinogenicity, likely due to the steric and electronic effects of the methyl groups on the bay-region geometry .
Propiedades
Número CAS |
85616-56-4 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
7,11-dimethyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(16)20/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
FCJKTLOGTQYOPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(=O)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


